![molecular formula C10H11BrN2O B2528609 4-Bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS No. 1956379-66-0](/img/structure/B2528609.png)

4-Bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

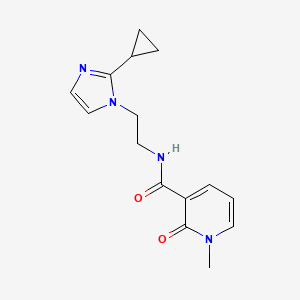

4-Bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, also known as 4-bromo-TMP, is a synthetic compound that has been used in various scientific research applications. It has been studied for its potential to act as a ligand for metal complexes, as a catalyst for organic transformations, and as a reagent for various biochemical and physiological processes. In

Aplicaciones Científicas De Investigación

FGFR Inhibition for Cancer Therapy

Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives, including 4-Bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one , with potent activities against FGFR1, FGFR2, and FGFR3. Among these derivatives, compound 4h exhibits significant FGFR inhibitory activity, making it a promising lead compound for further optimization .

Breast Cancer Treatment

In vitro studies have shown that compound 4h inhibits breast cancer 4T1 cell proliferation and induces apoptosis. Additionally, it significantly inhibits the migration and invasion of 4T1 cells. These findings suggest that this compound may have potential as a therapeutic agent for breast cancer .

Bromodomain Inhibition

While not directly related to cancer, it’s worth noting that pyrrolopyridine derivatives have been investigated as bromodomain inhibitors. For example, the compound 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine exhibits bromodomain inhibition activity . Although this specific compound is different from the one , it highlights the broader potential of pyrrolopyridines in this field.

Synthetic Strategies and Approaches

Researchers have explored various synthetic methods to obtain 1H-pyrrolo[2,3-b]pyridine derivatives. These methods are systematized based on how they assemble the pyrazolopyridine system. The review covers comprehensive data reported from 2017 to 2021, providing insights into the advantages and drawbacks of different synthetic approaches .

Chemical Properties and Safety

The chemical properties of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (a related compound) include a molecular formula of C8H7BrN2, a molecular weight of 211.06 g/mol, and a safety profile .

Propiedades

IUPAC Name |

4-bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-5-6(2)12-9-8(5)7(11)4-13(3)10(9)14/h4,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBKEHMDLGPCHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=CN(C2=O)C)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2528527.png)

![3-[1-(Phenylsulfonyl)ethyl]-1,3-oxazolan-2-one](/img/structure/B2528529.png)

![3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2528531.png)

![2-(4-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2528536.png)

![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528541.png)

![N-(3-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528542.png)

![ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2528544.png)

![N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2528549.png)